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Executive Summary & Compound Identity

CAS 41340-91-4, chemically defined as Azepan-1-yl(piperazin-1-yl) methanone, represents a
specialized unsymmetrical urea scaffold utilized in medicinal chemistry. It serves as a critical
pharmacophore building block, particularly in the synthesis of G-Protein Coupled Receptor
(GPCR) ligands (e.g., Histamine H3 antagonists) and kinase inhibitors where the piperazine
moiety acts as a solubility-enhancing linker and the azepane ring provides hydrophobic bulk.

This guide details the structural elucidation, spectroscopic signature, and quality control
protocols required to validate this compound for pharmaceutical research.
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Property Specification

IUPAC Name Azepan-1-yl(piperazin-1-yl)methanone

Synonyms 1-(1-AZ(-apanyIcarbonyl)piperazine; 1-
Piperazinecarbonylazepane

Molecular Formula C11H21Ns0

Molecular Weight 211.31 g/mol

Structure Class Cyclic Unsymmetrical Urea

Physical State Viscous oil or low-melting solid (hygroscopic)

Structural Elucidation Strategy

The primary challenge in characterizing CAS 41340-91-4 lies in differentiating the aliphatic
signals of the seven-membered azepane ring from the six-membered piperazine ring,
particularly given the conformational flexibility of the urea linkage.

Elucidation Logic Flow

The following workflow illustrates the decision matrix for confirming the structure, moving from
elemental composition to stereoelectronic connectivity.
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Figure 1: Structural elucidation workflow for CAS 41340-91-4, prioritizing the resolution of
aliphatic overlap via 2D NMR.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis

The urea carbonyl creates a distinct electronic environment, deshielding the

-protons of both rings. However, the internal methylene protons of the azepane ring often
overlap.

Solvent Selection: DMSO-

is recommended over CDCI

to prevent aggregation of the urea and to clearly observe the exchangeable piperazine NH
proton if searching for salts.

Table 1: 1H NMR Assignment (400 MHz, DMSO-
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Positi Multiplicit Int ti Assignment
osition ultiplici ntegration
(ppm) plicty E Logic
Exchangeable;
Piperazine NH 25-3.0 Broad s 1H shift varies with
concentration.
. . Adjacent to
Piperazine
. secondary amine
2.70-2.85 Triplet (m) 4H
-CH (less
deshielded).
Piperazine Adjacent to Urea
CH 3.10-3.25 Triplet (m) 4H N; deshielded by
C=0 anisotropy.
Adjacent to Urea
Azepane
_ N; often overlaps
3.30-3.45 Triplet 4H )
-CH with
water/piperazine.
Core azepane
Azepane
) ring protons;
1.40-1.70 Multiplet 8H ]
-CH typically a broad
envelope.
Critical Distinction: To distinguish the Piperazine
-CH
from the Azepane
-CH
e COSY Experiment: The Azepane
-CH
will correlate with the
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-CH

(approx 1.6 ppm). The Piperazine
-CH

will correlate with the Piperazine
-CH

(approx 2.8 ppm).

» HSQC: Piperazine carbons are typically more shielded than the strained 7-membered ring
carbons.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

e Parent lon [M+H]+: 212.2 m/z

e Sodium Adduct [M+Na]+: 234.2 m/z

e Fragmentation Pattern (MS/MS):
o m/z 112: Loss of piperazine ring (cleavage at urea).
o m/z 99: Acylium ion of azepane (Azepane-CO+).

o m/z 86: Piperazine fragment.

Infrared Spectroscopy (FT-IR)

¢ 3300-3400 cm~1: N-H stretch (secondary amine of piperazine).
e 2850-2950 cm~1: C-H stretch (aliphatic).

e 1635-1650 cm~1: C=0 stretch (Urea). Note: This is lower than typical ketones due to
resonance donation from two nitrogens.
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Physicochemical Profiling & Stability

For drug development applications, the "drug-likeness" of this building block is favorable.

Value o
Parameter . Significance
(Predicted/Observed)

Highly conducive to membrane

cLogP 0.8-1.2 N

permeability.

) ) Basic center; forms stable salts

pKa (Base) ~9.8 (Piperazine NH)

(HCI, TFA).

B S Compatible with standard

Solubility High in MeOH, DMSO, DCM ) )

organic synthesis.

o Store under desiccated

Hygroscopicity Moderate

conditions.

Experimental Protocols
Protocol A: Analytical Purity Determination (HPLC)

Objective: Quantify purity and detect synthesis byproducts (e.g., bis-urea impurities).

Equipment: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax
Eclipse Plus, 3.5 um, 4.6 x 100 mm).

o Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
» Mobile Phase B: Acetonitrile + 0.1% TFA.
o Gradient:

o 0-2 min: 5% B (Isocratic hold for polar impurities)

o 2-12 min: 5%

95% B (Linear gradient)
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o 12-15 min: 95% B (Wash)
o Flow Rate: 1.0 mL/min.

e Detection: UV at 210 nm (Amide bond absorption) and 254 nm.

o Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1).

Protocol B: Isolation of Free Base from HCI Salt

Context: CAS 41340-91-4 is often supplied as a hydrochloride salt for stability. For coupling
reactions, the free base is required.

Dissolution: Dissolve 1.0 g of the HCI salt in 10 mL of water.

 Basification: Add 2M NaOH dropwise until pH > 12. The solution may become cloudy as the
organic oil separates.

o Extraction: Extract 3x with 15 mL Dichloromethane (DCM).

e Drying: Combine organic layers, dry over anhydrous NazSOa, and filter.

o Concentration: Rotary evaporate at 30°C (mild vacuum) to yield the viscous oil.

» Validation: Verify absence of chloride counter-ion via Silver Nitrate test or elemental analysis.

Synthesis & Impurity Logic

Understanding the synthesis aids in identifying impurities during characterization.

Azepane

(Start) + Phosgene : ‘
\ ; + Azepane (Side Rxn) | Bis-urea Impurity
Azepane-1-carbonyl chloride gl (1,1-Carbonyl-bis-azepane)

(Reactive Intermediate) + Piperazine
Phosgene/Triphosgene
CAS 41340-91-4

Piperazine » (Target)
(Excess)
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Figure 2: Synthesis pathway highlighting the origin of the primary impurity (Bis-urea) due to
symmetric coupling.

Impurity Alert: The "Bis-urea" impurity (1,1'-Carbonyl-bis-azepane) is non-basic and will elute
significantly later in RP-HPLC (higher LogP). It lacks the piperazine NH signal in NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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